molecular formula C16H13ClO5 B595482 Kaempferidinidin chloride CAS No. 13544-52-0

Kaempferidinidin chloride

Cat. No.: B595482
CAS No.: 13544-52-0
M. Wt: 320.725
InChI Key: GRLAQUHRDORRNU-UHFFFAOYSA-N
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Description

Kaempferidinidin chloride is a colorless crystalline substance with a special odorThe compound has the molecular formula C16H13ClO5 and a molecular weight of 320.73 g/mol .

Scientific Research Applications

Kaempferidinidin chloride has a wide range of applications in scientific research, including:

Preparation Methods

Kaempferidinidin chloride can be synthesized through several methods. One commonly used method involves the reaction of pseudopridine with hydrogen chloride. The specific reaction conditions and operating procedures depend on the laboratory conditions and requirements . Industrial production methods may vary, but they generally involve similar chemical reactions and conditions.

Chemical Reactions Analysis

Kaempferidinidin chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Kaempferidinidin chloride is similar to other compounds such as guibourtinidin chloride and apigeninidin chloride. These compounds have similar structures but differ in their individual atoms, functional groups, and substructures. This results in differences in their physicochemical properties, bioactivity, and pharmacological properties .

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research Its unique chemical properties and potential for various reactions make it a valuable tool in chemistry, biology, medicine, and industry

Properties

IUPAC Name

2-(4-methoxyphenyl)chromenylium-3,5,7-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5.ClH/c1-20-11-4-2-9(3-5-11)16-14(19)8-12-13(18)6-10(17)7-15(12)21-16;/h2-8H,1H3,(H2-,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLAQUHRDORRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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